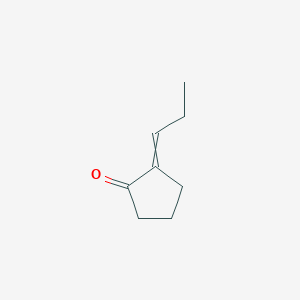

2-Propylidenecyclopentanone

Beschreibung

Eigenschaften

CAS-Nummer |

40564-10-1 |

|---|---|

Molekularformel |

C8H12O |

Molekulargewicht |

124.18 g/mol |

IUPAC-Name |

(2E)-2-propylidenecyclopentan-1-one |

InChI |

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h4H,2-3,5-6H2,1H3/b7-4+ |

InChI-Schlüssel |

RBBXMNMQOGQFMV-QPJJXVBHSA-N |

Isomerische SMILES |

CC/C=C/1\CCCC1=O |

Kanonische SMILES |

CCC=C1CCCC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The aldol condensation between cyclopentanone and propionaldehyde is the most direct method for synthesizing 2-propylidenecyclopentanone. The reaction proceeds via base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration (Figure 1):

-

Enolate Formation : A base (e.g., KOH) abstracts an α-hydrogen from cyclopentanone, generating a resonance-stabilized enolate.

-

Nucleophilic Addition : The enolate attacks the carbonyl carbon of propionaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Acidic workup (e.g., H₃PO₄) eliminates water, yielding the conjugated α,β-unsaturated ketone.

This method is favored for its atom economy and compatibility with scalable laboratory conditions.

Optimization of Reaction Conditions

Key variables influencing yield and selectivity include:

For example, Lee-Ruff and Khazanie (1978) achieved a 71–85% yield by employing a two-phase system (KOH/H₂O/MeOH) and controlled heating during dehydration. Stereoselectivity for the E-isomer is attributed to steric hindrance during enolate-aldehyde coupling, with NMR data (δ 6.30–6.37 ppm for vinyl protons) confirming configuration.

Acid-Catalyzed Rearrangements

Spirocyclic Ketone Rearrangements

This compound can be synthesized via acid-mediated rearrangements of spiro[n.2]alkan-2-ones. For instance, treatment of spiro[5.2]octan-2-one with H₂SO₄ in benzene induces retro-aldol cleavage and re-cyclization (Figure 2):

-

Protonation : The carbonyl oxygen is protonated, activating the adjacent cyclopropane ring.

-

Ring Opening : The cyclopropane bond antiperiplanar to the carbonyl cleaves, forming a carbocation.

-

Recyclization : The carbocation undergoes hydride shifts and ketonization to yield the alkylidene product.

This method produces this compound in 54–78% yield but requires stringent temperature control (200–270°C) to avoid charring.

Comparative Analysis

While acid-catalyzed routes avoid base-sensitive substrates, they are less industrially viable due to:

-

High energy demands for thermal activation

Alternative Methods

Enolate Alkylation Strategies

Recent advances utilize preformed enolates for regioselective synthesis. For example, quenching the lithium enolate of cyclopentanone with propionyl chloride generates 2-propionylcyclopentanone, which undergoes Hofmann elimination under basic conditions:

This method achieves 65–72% yield but requires anhydrous conditions and cryogenic temperatures.

Photochemical Approaches

UV irradiation (λ = 254 nm) of 2-(2-propenyl)cyclopentanone induces Norrish Type I cleavage, forming a diradical that recombines to the alkylidene product. However, yields remain modest (≤40%) due to competing polymerization.

Industrial-Scale Considerations

Large-scale production prioritizes aldol condensation for its cost efficiency:

Analyse Chemischer Reaktionen

Types of Reactions:

2-Propylidenecyclopentanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the propylidene group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Propylidenecyclopentanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Wirkmechanismus

The mechanism of action of 2-Propylidenecyclopentanone involves its reactivity towards various nucleophiles and electrophiles. The propylidene group provides a site for nucleophilic attack, while the carbonyl group can participate in electrophilic reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of this compound and Analogues

Key Findings:

Steric Effects: The linear propylidene chain in this compound imposes moderate steric hindrance, making it less reactive toward bulky nucleophiles compared to 2-methylcyclopentanone . However, it is more reactive than 2-isopropylcyclopentanone, where branching significantly impedes carbonyl access .

Conjugation and Reactivity: Unlike 2-allylcyclopentanone, which benefits from conjugated π-electrons for Diels-Alder reactions, this compound lacks such conjugation, limiting its utility in cycloadditions .

Bulky Substituents: The compound 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone () features a cyclohexenyl-propyl chain, increasing molecular weight and boiling point. Its bulky structure is advantageous in asymmetric synthesis, where steric effects dictate enantioselectivity .

Applications: this compound is favored in pharmaceutical intermediates due to its balanced reactivity, while the cyclohexenyl derivative () is niche in catalysis .

Research Trends and Limitations

- Gaps in Data: Limited published studies specifically on this compound necessitate extrapolation from analogues. For instance, its melting point and solubility remain unverified experimentally.

- Contradictions : highlights a structurally distinct compound, emphasizing the need to differentiate alkyl vs. cyclic substituent effects in literature reviews .

Biologische Aktivität

2-Propylidenecyclopentanone, a cyclic ketone, has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties through a comprehensive review of available literature.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Its effectiveness against various bacterial strains and fungi has been documented. For instance, research indicates that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

The mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and cell death.

Cytotoxic Effects

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. In vitro studies using human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

The underlying mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

Anti-inflammatory Properties

In addition to its antimicrobial and cytotoxic activities, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Case Studies

A notable case study involved the use of this compound in combination with conventional antibiotics to enhance their efficacy against resistant bacterial strains. The study highlighted a synergistic effect that reduced the minimum inhibitory concentration (MIC) required for effective treatment.

Case Study Summary

| Treatment Group | MIC (µg/mL) | Synergistic Effect |

|---|---|---|

| Antibiotic Alone | 64 | No |

| Antibiotic + Compound | 32 | Yes |

This finding suggests potential applications in developing new therapeutic strategies against antibiotic-resistant infections.

Q & A

Basic: What are the common synthetic routes for 2-Propylidenecyclopentanone, and how should experimental procedures be documented for reproducibility?

Answer:

this compound is typically synthesized via aldol condensation or ketone alkylation reactions. For example, cyclopentanone derivatives can undergo nucleophilic addition with propylidene reagents under basic conditions (e.g., Knoevenagel condensation). Documentation must include:

- Reagent purity and molar ratios (e.g., stoichiometric details).

- Reaction conditions (temperature, solvent, catalyst, reaction time).

- Workup steps (extraction, drying agents, distillation parameters).

- Characterization data (spectroscopic and chromatographic results).

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details from main text content, providing sufficient data in the Supporting Information for replication .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

Answer:

Key techniques include:

- NMR : H and C NMR to confirm the cyclopentanone backbone and propylidene substituent (e.g., δ ~2.5–3.5 ppm for carbonyl-proton interactions).

- IR : Strong absorption at ~1700–1750 cm for the ketone group.

- MS : Molecular ion peak ([M]) matching the molecular formula (CHO).

Cross-validate with PubChem data (InChIKey: DLHCYZIPJQTERX-UHFFFAOYSA-N) and reference NIST standards for spectral libraries .

Advanced: How can reaction mechanisms involving this compound be elucidated using computational modeling?

Answer:

Density Functional Theory (DFT) calculations can map transition states and intermediates. Steps include:

Geometry optimization using software (e.g., Gaussian) with B3LYP/6-31G* basis sets.

Frequency analysis to confirm stationary points.

Intrinsic Reaction Coordinate (IRC) to trace reaction pathways.

Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data for validation .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:

Contradictions (e.g., unexpected H NMR splitting) may arise from impurities, tautomerism, or solvent effects. Mitigation strategies:

- Repeat experiments under controlled conditions (humidity, inert atmosphere).

- Use hyphenated techniques (LC-MS, GC-MS) to isolate and identify byproducts.

- Statistical analysis of technical replicates to quantify uncertainty, as recommended in analytical chemistry best practices .

Advanced: What computational approaches are suitable for predicting the stability and reactivity of this compound derivatives?

Answer:

- Molecular Dynamics (MD) : Simulate degradation pathways under varying temperatures.

- QSPR/QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reactivity.

- Hirshfeld surface analysis : Evaluate crystal packing and intermolecular interactions.

Validate predictions against experimental stability data (e.g., degradation rates from long-term storage studies) .

Basic: How should biological activity studies of this compound be designed to ensure statistical rigor?

Answer:

- Dose-response assays : Include positive/negative controls and triplicate measurements.

- Blinding : Minimize bias in data collection.

- Power analysis : Determine sample size using pilot data.

Follow biomedical research protocols for participant selection and ethical compliance, as outlined in human-subject application templates .

Advanced: What advanced chromatographic techniques can quantify trace impurities in this compound samples?

Answer:

- HPLC-DAD/ELSD : Quantify impurities >0.1% with diode-array detection.

- GC×GC-TOFMS : Resolve co-eluting compounds in complex mixtures.

- Validation : Adhere to ICH guidelines for linearity, LOD, LOQ, and precision .

Basic: What are the recommended storage conditions for this compound to prevent degradation?

Answer:

Store under inert gas (argon) at –20°C in amber glass vials. Monitor degradation via periodic NMR or HPLC analysis. Discard samples showing >5% impurity, as per safety guidelines emphasizing long-term stability risks .

Advanced: How can systematic literature reviews on this compound be optimized for reproducibility?

Answer:

- Search engines : Use Boolean operators (e.g., "this compound AND synthesis") in platforms like PubMed or SciFinder.

- Citation tracking : Tools like Web of Science to map seminal papers.

- Data extraction : Tabulate results (e.g., yields, conditions) for meta-analysis.

Reference recent reviews (2020–2025) to ensure currency .

Advanced: How should researchers address contradictory findings in prior studies on this compound’s catalytic applications?

Answer:

- Meta-analysis : Statistically aggregate data to identify trends.

- Sensitivity analysis : Test if conclusions hold under varying assumptions.

- Mechanistic studies : Replicate disputed experiments with advanced instrumentation (e.g., in situ FTIR).

Discuss limitations (e.g., solvent polarity effects) in the context of experimental design variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.